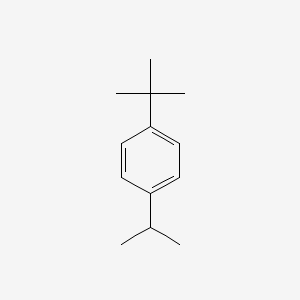![molecular formula C19H17FN2O4 B14163380 N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan CAS No. 929248-88-4](/img/structure/B14163380.png)
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is a synthetic derivative of the amino acid tryptophan. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a fluorine atom at the 4-position of the indole ring. The benzyloxycarbonyl group is commonly used in organic synthesis to protect amine groups during chemical reactions, while the fluorine atom can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-tryptophan is protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base such as sodium bicarbonate. This reaction is carried out at room temperature to yield the protected intermediate.
Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan can undergo various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions
Hydrogenation: Pd/C, H₂ gas
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products
Deprotected Amines: Removal of the Cbz group yields 4-fluoro-L-tryptophan.
Substituted Derivatives: Nucleophilic substitution results in various substituted tryptophan derivatives.
Oxidized and Reduced Products: Oxidation and reduction yield indole-2,3-dione and indoline derivatives, respectively.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in studies of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The fluorine atom can enhance binding affinity and specificity to target proteins or enzymes. The compound’s effects are mediated through pathways involving indole derivatives and fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-tryptophan: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Fluoro-L-tryptophan: Lacks the benzyloxycarbonyl group, making it more reactive and less selective in certain reactions.
N-[(Benzyloxy)carbonyl]-L-proline: Contains a different amino acid backbone, leading to distinct chemical properties and applications.
Uniqueness
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is unique due to the combination of the benzyloxycarbonyl protecting group and the fluorine atom. This dual modification provides enhanced stability, selectivity, and reactivity, making it a valuable tool in synthetic chemistry and biomedical research.
Properties
CAS No. |
929248-88-4 |
|---|---|
Molecular Formula |
C19H17FN2O4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(2S)-3-(4-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H17FN2O4/c20-14-7-4-8-15-17(14)13(10-21-15)9-16(18(23)24)22-19(25)26-11-12-5-2-1-3-6-12/h1-8,10,16,21H,9,11H2,(H,22,25)(H,23,24)/t16-/m0/s1 |
InChI Key |
MJZVIXVJHBOSOE-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


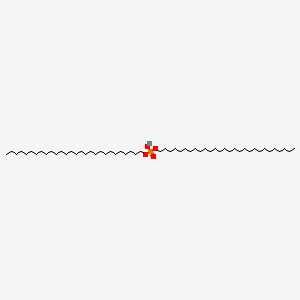
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)
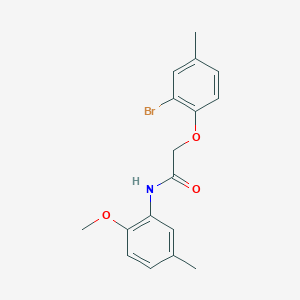

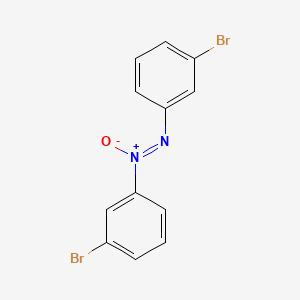

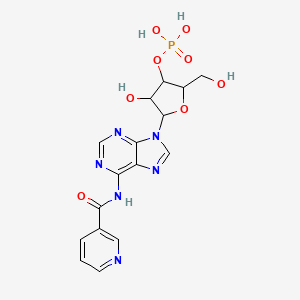
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)

![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
